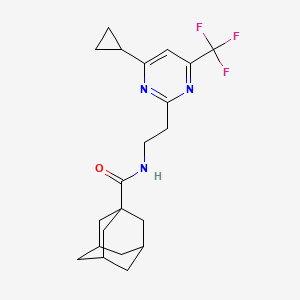

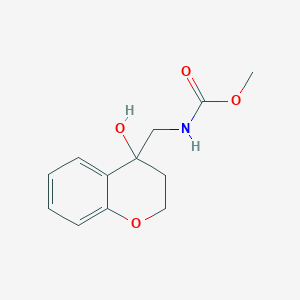

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl ((4-hydroxychroman-4-yl)methyl)carbamate” is a derivative of chromanone or Chroman-4-one, which is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

The synthesis of chromanone derivatives has been a subject of several studies . Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . It also forms in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone acts as a major building block in a large class of medicinal compounds . It has been used in the synthesis of a wide range of pharmacologically active compounds . Carbamates, like this compound, are useful protecting groups for amines .Scientific Research Applications

Biological and Nonbiological Modifications of Carbamates

Carbamates, including methylcarbamates, undergo several modifications in biological systems such as hydrolysis, oxidation, dealkylation, and conjugation to form various products. These processes are crucial for understanding the metabolism and environmental fate of carbamate-based compounds. In biological systems, carbaryl, a carbamate insecticide, is transformed into hydroxy, dihydro-dihydroxy, and N-hydroxymethyl derivatives. Similarly, carbofuran and propoxur undergo hydroxylation at specific positions to form hydroxylated derivatives. These modifications are vital for the detoxification and elimination of carbamate pesticides from the body and the environment (Knaak Jb, 1971).

Cyclization-Activated Prodrugs

The concept of cyclization-activated prodrugs has been explored using basic carbamates of 4-hydroxyanisole, which are precursors of a melanocytotoxic phenol. These carbamates are stable at low pH but release the active phenol at physiological pH through a predictable, intramolecular cyclization-elimination reaction. This strategy exemplifies the use of carbamates in designing prodrugs with controlled activation mechanisms, highlighting a significant application in drug development (W. S. Saari et al., 1990).

Synthesis and Biological Activity

Carbamate derivatives have been synthesized for potential applications in antitumor and antifilarial therapies. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity, indicating the potential of carbamate derivatives in therapeutic applications. This work underscores the versatility of carbamates in synthesizing compounds with desired biological activities (Y. Kumar et al., 1993).

Environmental Degradation and Detection

The environmental fate and detection methods for carbamate pesticides, such as carbosulfan, have been studied to understand their degradation pathways and develop techniques for their identification. Thin-layer chromatographic detection using specific reagents highlights the analytical applications in monitoring the presence of carbamate pesticides in environmental samples. This research contributes to environmental safety and forensic science by improving the detection and understanding of carbamate degradation in various settings (J. Bhatia & J. D. Sharma, 2011).

Chemical Synthesis and Applications

Research into the chemical synthesis of carbamate derivatives, such as those of coumarin and chromene, opens new avenues for the development of compounds with potential applications in various fields, including pharmaceuticals and materials science. These synthetic approaches provide insights into the reactivity and functionalization of carbamates, facilitating the exploration of their diverse applications (A. V. Velikorodov & N. M. Imasheva, 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11(14)13-8-12(15)6-7-17-10-5-3-2-4-9(10)12/h2-5,15H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWZWMOODABJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCOC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)

![N-cyclopropyl-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735256.png)

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)

![4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B2735259.png)

![2-Chloro-N-[1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide](/img/structure/B2735261.png)